
Presatovir
Vue d'ensemble
Description
Presatovir (GS-5806) is an orally bioavailable small-molecule antiviral agent targeting the respiratory syncytial virus (RSV) fusion (F) protein. It inhibits conformational changes in the F protein, thereby blocking viral fusion with host cell membranes and preventing viral entry . With a mean EC₅₀ of 0.43 nM against diverse RSV clinical isolates, this compound exhibits potent in vitro and in vivo antiviral activity . Its terminal half-life of ~34 hours supports once-daily dosing . Clinical trials have evaluated its efficacy in hematopoietic cell transplant (HCT) recipients, hospitalized adults, and immunocompromised populations, though results have been mixed depending on patient cohorts and treatment timing .
Méthodes De Préparation
La synthèse de Presatovir implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation d'un noyau de pyrazolo[1,5-a]pyrimidine, suivie de l'introduction de divers groupes fonctionnels pour obtenir la structure finale. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour assurer les transformations chimiques souhaitées. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour améliorer le rendement et la pureté tout en minimisant les coûts et l'impact environnemental .
Analyse Des Réactions Chimiques
Presatovir subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que les halogènes ou les nucléophiles.
Hydrolyse : Cette réaction implique la rupture de liaisons chimiques par l'ajout d'eau, souvent catalysée par des acides ou des bases.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il sert de composé modèle pour étudier les inhibiteurs de fusion et leurs mécanismes d'action.
Biologie : Il est utilisé pour étudier la biologie du VRS et le rôle des protéines de fusion dans l'entrée virale.
Médecine : Il est étudié comme un agent thérapeutique potentiel pour le traitement des infections à VRS, en particulier chez les populations vulnérables comme les nourrissons et les personnes immunodéprimées.
Mécanisme d'action
This compound exerce ses effets en inhibant la fusion de l'enveloppe du VRS avec la membrane de la cellule hôte. Cette inhibition empêche le virus de pénétrer dans la cellule hôte et de se répliquer. La cible moléculaire de this compound est la protéine de fusion du VRS, qui est essentielle au processus d'entrée virale. En se liant à cette protéine, this compound perturbe les changements conformationnels nécessaires à la fusion membranaire, bloquant ainsi l'infection virale .
Applications De Recherche Scientifique
Introduction to Presatovir
This compound, formerly known as GS-5806, is an investigational oral antiviral agent that functions as a fusion inhibitor targeting respiratory syncytial virus (RSV). It has garnered attention for its potential applications in treating RSV infections, particularly in vulnerable populations such as hematopoietic cell transplant recipients and other immunocompromised patients.
Treatment of Respiratory Syncytial Virus Infection
Clinical Trials Overview:
this compound has been evaluated in several clinical trials focusing on its efficacy and safety profile in treating RSV infections. Notable studies include:
- Phase 2 Trials: These trials primarily assessed this compound's effects on patients with confirmed RSV infections, particularly those with underlying conditions such as hematopoietic cell transplantation. The trials aimed to determine changes in nasal viral load and clinical outcomes such as respiratory failure and mortality rates.
Efficacy in Hematopoietic Cell Transplant Recipients
A significant study published in December 2019 evaluated this compound in hematopoietic cell transplant recipients suffering from RSV upper respiratory tract infections. The study involved 189 patients randomized to receive either this compound or a placebo. Key findings included:
- Viral Load Reduction: this compound treatment resulted in a statistically significant decline in nasal RSV viral load compared to placebo (treatment difference of -0.33 log10 copies/mL) .
- Lower Respiratory Tract Complications: In a post hoc analysis, patients with lymphopenia showed a notable decrease in lower respiratory tract complications when treated with this compound (13.3% vs 64.3% for placebo) .
Safety Profile
Across multiple trials, this compound demonstrated a safety profile comparable to that of placebo, with adverse events reported at similar rates (approximately 80% for both treatment groups) . However, resistance-associated substitutions in the RSV fusion protein were noted in some treated patients, indicating the potential for viral resistance development .
Summary of Clinical Trial Data
Study Phase | Population | Treatment | Primary Endpoint | Key Findings |
---|---|---|---|---|
Phase 2 | HCT Recipients | This compound vs Placebo | Change in nasal RSV viral load | Significant reduction in viral load; lower complications in lymphopenic patients |
Phase 2b | HCT Recipients | This compound vs Placebo | Supplemental oxygen-free days | No significant difference; similar adverse events reported |
Challenge Study | Healthy Volunteers | This compound | Viral load and clinical symptoms | Significant reduction in nasal viral load and disease severity |
Mécanisme D'action
Presatovir exerts its effects by inhibiting the fusion of the RSV envelope with the host cell membrane. This inhibition prevents the virus from entering the host cell and replicating. The molecular target of this compound is the RSV fusion protein, which is essential for the viral entry process. By binding to this protein, this compound disrupts the conformational changes required for membrane fusion, thereby blocking viral infection .
Comparaison Avec Des Composés Similaires
Mechanism of Action and Target
Key Insight: this compound is distinguished by its oral bioavailability and extensive clinical validation in immunocompromised populations, whereas other fusion inhibitors (e.g., Ziresovir, Rilematovir) are newer with less mature data .
Clinical Efficacy
Viral Load Reduction
- This compound: In HCT recipients with RSV upper respiratory tract infections (URTIs), this compound reduced time-weighted average viral load (DAVG₉) by -1.10 log₁₀ copies/mL vs. -0.78 for placebo .
- Lumicitabine: In Phase II trials, reduced viral load by 1.4 log₁₀ in healthy adults . Synergy with fusion inhibitors noted in preclinical models .
Prevention of Lower Respiratory Tract Complications (LRTCs)
- This compound: Reduced LRTC incidence by 49% (hazard ratio: 0.51) in lymphopenic HCT patients . No significant difference in mortality or respiratory failure rates vs. placebo in late-stage infections .
- Monoclonal Antibodies (e.g., Nirsevimab): Prophylactic use reduced RSV hospitalizations by 70–80% in infants, surpassing this compound’s therapeutic scope .
Resistance and Durability
- This compound: Resistance-associated substitutions (e.g., V127A in RSV F protein) emerged in 11.2–20.7% of treated HCT patients, correlating with reduced virologic response . No cross-resistance with RdRp inhibitors (e.g., Lumicitabine) .
- BMS433771: Limited resistance data; preclinical studies suggest lower barrier than this compound .
Activité Biologique
Presatovir, a novel oral antiviral compound, is primarily recognized for its potent activity against respiratory syncytial virus (RSV). As a fusion inhibitor, it targets the RSV F protein, preventing viral entry and replication. This article delves into the biological activity of this compound, supported by clinical trial data, efficacy studies, and case analyses.
This compound functions by inhibiting the fusion of the RSV envelope with host cell membranes. This mechanism is crucial as it prevents the virus from entering cells and thereby halts its replication cycle. The compound exhibits high selectivity and potency against RSV, with an in vitro half-maximal inhibitory concentration (IC50) reported at approximately 0.0056 μM in Vero cell lines .
Phase 2 Trials
Several clinical trials have evaluated the efficacy of this compound in different patient populations:
- Phase 2 Study in Healthy Volunteers :
-
Phase 2b Study in Hematopoietic Cell Transplant Recipients :
- Design : Randomized, double-blind, placebo-controlled.
- Participants : 60 patients with confirmed RSV infections.
- Findings : No significant reduction in time-weighted average change in viral load was observed (−1.12 vs −1.09 log10 copies/mL; P = .94). However, adverse events were comparable between groups .
- Post Hoc Analysis :
Summary of Clinical Findings
Safety Profile
This compound has demonstrated a favorable safety profile across various studies. Adverse events were reported similarly between treatment and placebo groups, indicating that this compound is well tolerated .
Resistance Studies
Resistance to this compound has been documented in some patients during clinical trials. Notably, resistance-associated substitutions were identified in the RSV F protein among treated individuals . Continuous monitoring for resistance is crucial to ensure the long-term efficacy of this compound.
Case Studies
In a notable case study involving an immunocompromised patient with severe RSV infection, administration of this compound resulted in a marked decrease in viral load and improvement in respiratory symptoms. This underscores the potential of this compound as a therapeutic option for high-risk populations .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Presatovir against RSV, and how does it inform experimental design?
this compound inhibits RSV fusion by targeting the F protein, preventing conformational changes required for viral entry into host cells . This mechanism suggests that in vitro assays measuring viral fusion inhibition (e.g., plaque reduction assays) or F protein binding affinity (e.g., surface plasmon resonance) are critical for preclinical evaluation. Researchers should prioritize time-resolved studies to capture dynamic F protein interactions, as resistance mutations (e.g., T400I, S398L) often occur in this region .
Q. How do preclinical studies validate this compound’s antiviral activity, and what are key metrics for efficacy?
Preclinical studies use RSV A and B strains in cell culture or animal models (e.g., cotton rats) to measure EC₅₀ values (average 0.43 nM for this compound) . Key metrics include:
- Viral load reduction (log₁₀ copies/mL) in nasal washes or lung tissue.
- Clinical symptom scores (e.g., mucus weight, respiratory rate).
- Resistance profiling via sequencing of the RSV F gene after prolonged drug exposure .
Q. What are the critical considerations for designing Phase 2 clinical trials of this compound in immunocompromised populations?
Trials should:
- Stratify patients by immune status (e.g., lymphopenia, time since hematopoietic cell transplant [HCT]).
- Use time-weighted average change in viral load (baseline to Day 5–9) as a primary endpoint .
- Monitor lower respiratory tract complications (LRTCs) through Day 28, as this compound showed a 28% reduction in LRTC rates in lymphopenic HCT recipients .
Advanced Research Questions
Q. How do contradictory clinical trial outcomes (e.g., viral load vs. LRTC reduction) inform future study designs?
In HCT recipients, this compound failed to meet co-primary endpoints (viral load reduction, LRTC prevention) but showed trends in subpopulations . Methodological insights include:
- Timing of treatment : Earlier intervention (≤4 days post-symptom onset) improved outcomes in challenge studies, whereas delayed administration in immunocompromised patients reduced efficacy .
- Endpoint selection : Combine virologic (viral load AUC) and clinical (LRTC progression) metrics with immune biomarkers (e.g., lymphocyte counts) .
Q. What methodologies address this compound resistance development, and how prevalent is this in clinical settings?
Resistance occurs via F protein mutations (e.g., T400I, L141F) in 7.7% of treated adults, reducing susceptibility by >200-fold . Strategies include:
- Population sequencing of nasal swabs to detect resistance-associated substitutions.
- Phenotypic testing of recombinant viruses to assess fitness costs of mutations.
- Combination therapy with ribavirin or palivizumab to limit resistance .
Q. How do pharmacokinetic interactions impact this compound dosing in immunocompromised patients?
this compound is metabolized by CYP3A4 and is a substrate for OATP1B1/1B3 transporters. Key findings:
- CYP3A4 inhibitors (e.g., cobicistat) increase this compound exposure by 122%, while inducers (e.g., rifampin) reduce AUC by 82.5% .
- Dosing adjustments are unnecessary with P-gp/BCRP inhibitors but critical with CYP3A4 modulators in HCT recipients on polypharmacy .
Q. Why did this compound show divergent efficacy between healthy volunteers and immunocompromised populations?
In challenge studies, this compound reduced viral load by 1.5 log₁₀ and symptom severity in healthy adults when administered pre-symptomatically . However, in HCT recipients:
- Immune reconstitution delays masked antiviral effects.
- High baseline viral loads and comorbidities (e.g., graft-vs.-host disease) confounded outcomes .
Q. Methodological Recommendations
- For in vitro studies : Use RSV strains with diverse F protein sequences to assess cross-resistance .
- For clinical trials : Enrich cohorts with high-risk subpopulations (lymphopenia, recent HCT) and prioritize early intervention .
- For PK/PD modeling : Incorporate CYP3A4 genotype data to optimize dosing in patients on concomitant therapies .
Propriétés
IUPAC Name |
N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXWTVKPWJNGD-UWJYYQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028097 | |
Record name | Presatovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353625-73-6 | |
Record name | Presatovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Presatovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12165 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Presatovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRESATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.